Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate
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Overview
Description
Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate is a chemical compound with the molecular formula C6H10F2O4 It is a derivative of butanoic acid, featuring both hydroxyl and methoxy functional groups, along with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate typically involves the esterification of 4,4-difluoro-3-hydroxy-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-3-methoxybutanoic acid.
Reduction: Formation of 4,4-difluoro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate exerts its effects depends on its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its binding affinity to enzymes or receptors. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: Similar structure but with three fluorine atoms instead of two.
Methyl 4,4-difluoro-3-hydroxybutanoate: Lacks the methoxy group.
Methyl 4,4-difluoro-3-methoxybutanoate: Lacks the hydroxyl group.
Uniqueness
Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate is unique due to the combination of its functional groups and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89129-75-9 |
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Molecular Formula |
C6H10F2O4 |
Molecular Weight |
184.14 g/mol |
IUPAC Name |
methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate |
InChI |
InChI=1S/C6H10F2O4/c1-11-4(9)3-6(10,12-2)5(7)8/h5,10H,3H2,1-2H3 |
InChI Key |
LUBHXMMCHOWUTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(F)F)(O)OC |
Origin of Product |
United States |
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